

# (S)-Indoximod-d3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(S)-Indoximod-d3	
Cat. No.:	B15578810	Get Quote

# An In-depth Technical Guide to (S)-Indoximod-d3

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(S)-Indoximod-d3** is the deuterated form of (S)-Indoximod, a small molecule inhibitor of the indoleamine 2,3-dioxygenase (IDO1) pathway. The IDO1 pathway is a critical metabolic route that regulates immune responses by catabolizing the essential amino acid tryptophan. In the context of cancer, overexpression of IDO1 by tumor cells leads to a depletion of tryptophan in the tumor microenvironment and the accumulation of immunosuppressive metabolites, collectively known as kynurenines. This process results in the suppression of effector T-cell function and the promotion of regulatory T-cell (Treg) activity, thereby allowing cancer cells to evade immune surveillance.

Unlike direct enzymatic inhibitors, (S)-Indoximod acts downstream of the IDO1 enzyme. It functions as a tryptophan mimetic, counteracting the effects of tryptophan depletion and modulating key signaling pathways to restore anti-tumor immunity. The deuterated form, (S)-Indoximod-d3, is often utilized in research settings, particularly in pharmacokinetic and metabolic studies, due to the altered metabolic stability conferred by the carbon-deuterium bonds. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental applications of (S)-Indoximod-d3.



# **Chemical Structure and Properties**

**(S)-Indoximod-d3** is an isotopologue of (S)-Indoximod, with three deuterium atoms incorporated into the methyl group attached to the indole nitrogen.

Property	Value	Source
Chemical Name	(S)-1-(methyl-d3)-L-tryptophan	[1]
Synonyms	1-Methyl-L-tryptophan-d3, (S)- NLG-8189-d3	[1][2]
CAS Number	1801851-87-5	[1][2]
Molecular Formula	C12H11D3N2O2	[1]
Molecular Weight	221.27 g/mol	[1]
Appearance	Solid powder	N/A
Solubility	Soluble in 0.1 M NaOH (10 mg/mL)	[3]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	[3]

(S)-Indoximod (non-deuterated form) has a molecular formula of  $C_{12}H_{14}N_2O_2$  and a molecular weight of 218.25 g/mol .[3][4][5][6]

## **Mechanism of Action**

(S)-Indoximod's mechanism of action is distinct from that of competitive IDO1 enzyme inhibitors. It does not directly block the catalytic activity of the IDO1 enzyme. Instead, it mitigates the immunosuppressive consequences of IDO1 activation through two primary signaling pathways: the mammalian target of rapamycin (mTOR) pathway and the Aryl Hydrocarbon Receptor (AhR) pathway.

# mTOR Pathway Activation

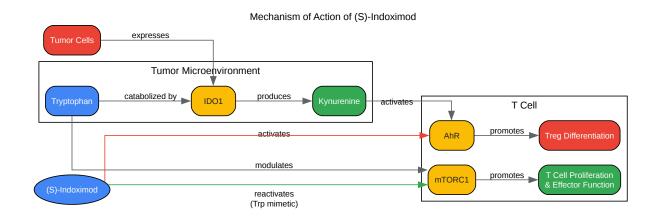
In the tumor microenvironment, IDO1-mediated tryptophan depletion leads to the inactivation of the mTORC1 signaling pathway in T cells. This inactivation triggers a state of anergy



(unresponsiveness) and promotes autophagy. (S)-Indoximod, acting as a tryptophan mimetic, provides a "tryptophan sufficiency" signal that reactivates mTORC1. This reactivation restores T-cell proliferation and effector function, thereby overcoming the immunosuppressive effects of tryptophan starvation.

# **Aryl Hydrocarbon Receptor (AhR) Pathway Modulation**

The accumulation of kynurenine, a product of tryptophan catabolism, activates the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. AhR activation in immune cells promotes the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs) and inhibits the development of pro-inflammatory Th17 cells. (S)-Indoximod modulates AhR signaling, though the precise mechanism is still under investigation. It is believed to interfere with kynurenine-mediated AhR activation, thereby shifting the balance from an immunosuppressive to an immunogenic T-cell response.



Click to download full resolution via product page

Caption: Mechanism of action of (S)-Indoximod in the tumor microenvironment.

# **Experimental Protocols**



The following are generalized protocols for in vitro and in vivo studies involving IDO1 inhibitors like (S)-Indoximod. Researchers should optimize these protocols for their specific experimental systems.

## In Vitro Cell-Based IDO1 Activity Assay

This assay measures the production of kynurenine in cell culture to assess the activity of IDO1 inhibitors.

#### Materials:

- Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SKOV-3).
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
- Recombinant human interferon-gamma (IFNy).
- (S)-Indoximod-d3 or other test compounds.
- 96-well cell culture plates.
- Trichloroacetic acid (TCA).
- Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
- Kynurenine standard.
- Microplate reader.

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 1-5 x 10<sup>4</sup> cells/well and allow them to adhere overnight.[7][8]
- IDO1 Induction: Treat the cells with IFNy (e.g., 10-100 ng/mL) for 24 hours to induce IDO1 expression.[7][8]
- Inhibitor Treatment: Remove the IFNy-containing medium and add fresh medium containing serial dilutions of the test compound. Incubate for 24-48 hours.

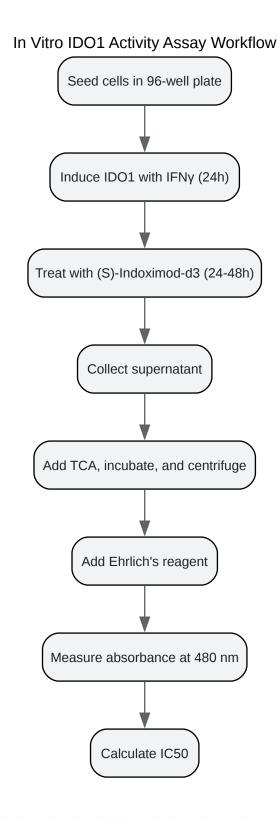
## Foundational & Exploratory





- Kynurenine Measurement:
  - Collect the cell culture supernatant.
  - Add TCA to precipitate proteins and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[7][8]
  - Centrifuge to pellet the precipitated protein.
  - Transfer the supernatant to a new plate and add Ehrlich's reagent.
  - Measure the absorbance at 480 nm.[7][8]
- Data Analysis: Generate a kynurenine standard curve to quantify the concentration in the samples. Calculate the IC<sub>50</sub> value for the test compound.





Click to download full resolution via product page

Caption: Workflow for a cell-based IDO1 activity assay.



## In Vivo Murine Tumor Model

This protocol outlines a general procedure for evaluating the efficacy of IDO1 inhibitors in a syngeneic mouse tumor model.

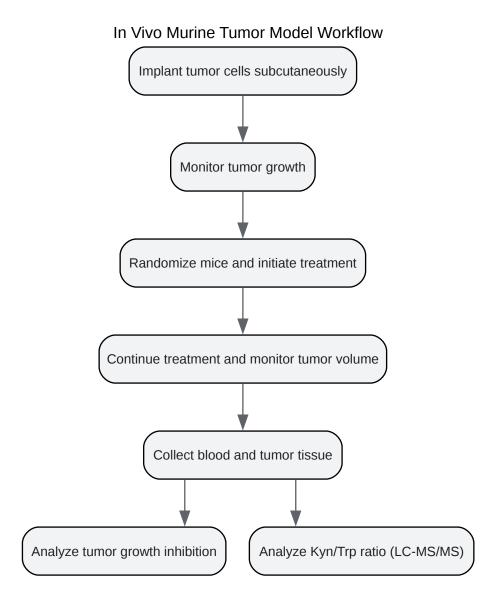
#### Materials:

- Syngeneic mouse tumor cell line (e.g., B16F10 melanoma, CT26 colon carcinoma).
- 6-8 week old mice (strain compatible with the tumor cell line, e.g., C57BL/6 for B16F10).
- (S)-Indoximod-d3 or other test compounds.
- Vehicle for oral gavage (e.g., 0.5% methylcellulose).
- Calipers for tumor measurement.
- LC-MS/MS for pharmacokinetic and pharmacodynamic analysis.

### Procedure:

- Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.[9][10]
- Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.[9][10]
- Treatment: When tumors reach a specified size (e.g., 50-100 mm³), randomize mice into treatment and vehicle control groups. Administer the test compound (e.g., by oral gavage) at a predetermined dose and schedule.[9][10] Dosing for Indoximod in mouse models has been reported at 400 mg/kg orally.[6]
- Efficacy Assessment: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunophenotyping).
- Pharmacodynamic Analysis: Collect blood and tumor tissue at specified time points after the final dose to measure tryptophan and kynurenine levels by LC-MS/MS. A decrease in the kynurenine/tryptophan ratio is an indicator of IDO1 pathway inhibition.[9]





Click to download full resolution via product page

Caption: General workflow for an in vivo mouse tumor model study.

# **T-Cell Proliferation Assay**

This assay assesses the ability of an IDO1 inhibitor to rescue T-cell proliferation from IDO1-mediated suppression.

## Materials:

• Human peripheral blood mononuclear cells (PBMCs) or isolated T cells.



- IDO1-expressing cells (e.g., IFNy-treated cancer cells or dendritic cells).
- Anti-CD3 and anti-CD28 antibodies for T-cell stimulation.
- (S)-Indoximod-d3 or other test compounds.
- Proliferation dye (e.g., CFSE) or [<sup>3</sup>H]-thymidine.
- Flow cytometer or scintillation counter.

### Procedure:

- T-Cell Labeling (if using proliferation dye): Label T cells with a proliferation dye according to the manufacturer's instructions.
- Co-culture Setup: Co-culture the T cells with IDO1-expressing cells in the presence of anti-CD3/CD28 antibodies.
- Inhibitor Treatment: Add serial dilutions of the test compound to the co-culture.
- Incubation: Incubate the co-culture for 3-5 days.
- Proliferation Measurement:
  - Proliferation Dye: Analyze T-cell proliferation by flow cytometry. Each cell division will result in a halving of the dye's fluorescence intensity.
  - [3H]-Thymidine Incorporation: Add [3H]-thymidine for the last 18-24 hours of incubation.

    Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: Quantify the extent of T-cell proliferation in the presence of the inhibitor compared to the control.

# **Clinical Applications and Future Directions**

(S)-Indoximod has been investigated in several clinical trials, primarily in combination with other cancer therapies such as chemotherapy, radiation, and immune checkpoint inhibitors.[11][12] [13][14][15][16] For instance, clinical trials NCT02502708 and NCT04049669 have evaluated



Indoximod in pediatric patients with brain tumors.[11][12][13][14][15][16] These studies aim to determine the safety and efficacy of targeting the IDO1 pathway to enhance the anti-tumor immune response.

The unique mechanism of action of (S)-Indoximod, which focuses on reversing the downstream immunosuppressive effects of IDO1 rather than direct enzymatic inhibition, offers a potentially advantageous therapeutic strategy. By restoring T-cell function through mTORC1 reactivation and modulating the Treg/Th17 balance via the AhR pathway, (S)-Indoximod represents a promising immunometabolic agent in the field of oncology. Further research is warranted to fully elucidate its complex interactions with the immune system and to optimize its clinical application in combination with other cancer treatments. The use of its deuterated form, (S)-Indoximod-d3, will continue to be valuable in preclinical studies to understand its metabolic fate and to guide the development of future IDO1 pathway inhibitors.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. (S)-Indoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 4. chemscene.com [chemscene.com]
- 5. Indoximod | C12H14N2O2 | CID 405012 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Cell based functional assays for IDO1 inhibitor screening and characterization PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of IDO1 enzyme activity in normal and malignant tissues PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]



- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. alexslemonade.org [alexslemonade.org]
- 14. Clinical Trial Details | GCI [georgiacancerinfo.org]
- 15. IMMU-09. PHASE 2 TRIAL USING INDOXIMOD-BASED CHEMO-IMMUNOTHERAPY FOR PATIENTS WITH CHILDHOOD BRAIN CANCER: INTERIM ANALYSIS OF THE GCC1949 STUDY (NCT04049669) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Study of the IDO Pathway Inhibitor, Indoximod, and Temozolomide for Pediatric Patients With Progressive Primary Malignant Brain Tumors [clin.larvol.com]
- To cite this document: BenchChem. [(S)-Indoximod-d3 chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15578810#s-indoximod-d3-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com